molecular formula C25H28N2O5 B1225101 (2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one

(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one

Cat. No. B1225101
M. Wt: 436.5 g/mol
InChI Key: DGBDTVNISBOCDB-NDNSOUFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-7-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-2-[3-(2-methoxyphenyl)prop-2-enylidene]-3-benzofuranone is a member of benzofurans.

Scientific Research Applications

PET Imaging and Kinase Inhibition

  • PET Imaging Probe : A variant of the compound has been designed as a PET imaging probe for the enzyme PIM1, a proviral integration site in moloney murine leukemia virus kinase. It exhibited potent and selective inhibition, showing potential in molecular imaging applications (Gao, Wang, Miller, & Zheng, 2013).

Bioactivities of Derivatives

  • Cytotoxic and CA Inhibitory Effects : Derivatives of a similar structure have demonstrated cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some variants were particularly potent in cytotoxicity and CA inhibition, indicating their potential as lead compounds for further therapeutic development (Gul et al., 2019).

Structural Analysis

  • Crystal Structure Analysis : Studies have investigated the crystal structure of related compounds, which is crucial for understanding the compound’s interactions at the molecular level (Zhong, Zhang, & Wu, 2012).

Antiproliferative Activity

  • Neolignans Isolation and Antiproliferative Activity : Research on neolignans, structurally related to the given compound, has indicated significant antiproliferative activity on human cell lines, suggesting potential applications in cancer therapy (Ma et al., 2017).

Antibacterial and Biofilm Inhibition

  • Antibacterial Efficacy and Biofilm Inhibition : Novel derivatives containing the piperazine linker, similar to the specified compound, showed remarkable antibacterial efficacy and biofilm inhibition activities, especially against resistant bacterial strains. This suggests their potential in treating bacterial infections (Mekky & Sanad, 2020).

Antidepressant and Antianxiety Activities

  • Psychopharmacological Properties : Compounds structurally related to (2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one have shown promising antidepressant and antianxiety activities in preclinical models (Kumar et al., 2017).

Synthesis and Potential Therapeutic Uses

  • Synthesis and Potential Uses : The synthesis of various derivatives and their evaluation for potential therapeutic applications, including anti-inflammatory and analgesic effects, highlights the compound’s versatility in drug development (Abu‐Hashem et al., 2020).

Anti-HIV Activity

  • Potential Anti-HIV Properties : Some benzofuran derivatives, which are structurally related, have demonstrated the capability to inhibit HIV replication, indicating potential applications in HIV treatment (Mubarak et al., 2007).

properties

Product Name

(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H28N2O5/c1-31-22-7-3-2-5-18(22)6-4-8-23-24(30)19-9-10-21(29)20(25(19)32-23)17-27-13-11-26(12-14-27)15-16-28/h2-10,28-29H,11-17H2,1H3/b6-4+,23-8+

InChI Key

DGBDTVNISBOCDB-NDNSOUFHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Reactant of Route 2
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(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Reactant of Route 3
(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Reactant of Route 4
(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Reactant of Route 5
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(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Reactant of Route 6
Reactant of Route 6
(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one

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